molecular formula C17H20N2O5 B1412774 Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate CAS No. 908581-03-3

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Cat. No.: B1412774
CAS No.: 908581-03-3
M. Wt: 332.4 g/mol
InChI Key: VWIZKOCNEZUWDF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a synthetic organic compound with the molecular formula C17H20N2O5. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to the isoxazole ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group and the tert-butoxycarbonyl (Boc) protected amino group. The final step involves esterification to introduce the ethyl ester group.

  • Isoxazole Ring Formation: : The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dichloromethane (CH2Cl2).

  • Phenyl Group Introduction: : The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with the isoxazole ring. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium phosphate (K3PO4) in a solvent like tetrahydrofuran (THF).

  • Boc Protection: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (CH2Cl2).

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol (EtOH) in the presence of a catalyst such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has several applications in scientific research:

  • Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

  • Biology: : In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its Boc-protected amino group can be deprotected to reveal a free amino group, which can then interact with biological targets.

  • Medicine: : The compound has potential applications in drug discovery and development. Its isoxazole ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the development of new therapeutic agents.

  • Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate depends on its specific application

  • Molecular Targets: : The compound can target enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

  • Pathways Involved: : The pathways involved in the compound’s mechanism of action vary depending on the target. For instance, it may affect signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate: : This compound lacks the Boc protection on the amino group, making it more reactive but less stable compared to the Boc-protected version.

  • Mthis compound: : This compound has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

  • Ethyl 5-(4-((tert-butoxycarbonyl)amino)phenyl)oxazole-3-carboxylate: : This compound has an oxazole ring instead of an isoxazole ring, which can influence its chemical properties and biological activity.

Conclusion

This compound is a versatile compound with various applications in scientific research Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in chemistry, biology, medicine, and industry

Properties

IUPAC Name

ethyl 5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-5-22-15(20)13-10-14(24-19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIZKOCNEZUWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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